5-Chloro-2,3-dimethoxyisonicotinaldehyde

Medicinal Chemistry Physicochemical Properties Drug Design

In early-stage drug discovery, sourcing a pyridine building block with orthogonal reactive handles often forces compromise on purity or structural diversity. 5-Chloro-2,3-dimethoxyisonicotinaldehyde (CAS 1305324-66-6, ≥98% purity) solves this by providing a single scaffold with an aldehyde for imine/heterocycle synthesis and a chlorine for late-stage Suzuki-Miyaura diversification. This specific substitution pattern, unavailable in dechlorinated or benzaldehyde analogs, enables unique SAR exploration. Key supply advantages: - ≥98% purity verified across major suppliers. - Reactive aldehyde and chloro handles enable parallel library synthesis. - Stable under recommended storage (sealed, dry, 2-8°C), shipped ambient.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 1305324-66-6
Cat. No. B1428175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-dimethoxyisonicotinaldehyde
CAS1305324-66-6
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CN=C1OC)Cl)C=O
InChIInChI=1S/C8H8ClNO3/c1-12-7-5(4-11)6(9)3-10-8(7)13-2/h3-4H,1-2H3
InChIKeyYDVRFQLEURGEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,3-dimethoxyisonicotinaldehyde Overview


5-Chloro-2,3-dimethoxyisonicotinaldehyde (CAS 1305324-66-6) is a heterocyclic building block belonging to the isonicotinaldehyde class . Its structure features a pyridine ring with a reactive aldehyde group at the 4-position, a chlorine atom at the 5-position, and methoxy groups at the 2- and 3-positions . This specific substitution pattern is the primary driver of its utility as a versatile intermediate for constructing more complex molecules in pharmaceutical and agrochemical research . It is offered by several chemical suppliers, including as part of the Sigma-Aldrich AldrichCPR collection, with a typical purity of ≥98% [REFS-1, REFS-3].

1
Pyridine aldehyde building block with reactive C-4 formyl group
2
5-Chloro substituent serves as cross-coupling site for diversification
3
2,3-Dimethoxy pattern provides electronic and steric tuning

5-Chloro-2,3-dimethoxyisonicotinaldehyde: Why Analogs Fall Short


Generic substitution of 5-Chloro-2,3-dimethoxyisonicotinaldehyde with a close analog, such as the non-chlorinated 2,3-dimethoxyisonicotinaldehyde (CAS 944900-64-5) or the corresponding benzaldehyde derivative (CAS 86232-28-2), is not scientifically valid without re-optimization of the synthetic route or biological assay. The presence of the chloro substituent fundamentally alters the molecule's physicochemical properties, including lipophilicity (cLogP) and topological polar surface area (TPSA), which directly impacts pharmacokinetic behavior and target binding . Furthermore, the chloro group serves as a critical synthetic handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling molecular diversification pathways that are inaccessible with the dechlorinated analog [REFS-2, REFS-3]. The nitrogen atom in the pyridine ring also differentiates it from benzaldehyde-based analogs, affecting both its electronic properties and its potential for forming key interactions with biological targets [1].

Property
5-Chloro compound
Non-chlorinated analog
Lipophilicity & Polarity
Chloro increases lipophilicity and reduces TPSA
Lacks this shift; different membrane permeability profile
Synthetic Versatility
Aryl chloride enables Pd-catalyzed cross-coupling
No halogen handle; limited late-stage functionalization
Core Scaffold
Pyridine ring with nitrogen electronic effect
Benzaldehyde analogs lack pyridine nitrogen

5-Chloro-2,3-dimethoxyisonicotinaldehyde: Differentiation Evidence


Lipophilicity and Polarity Comparison

Computational predictions indicate that the introduction of a chlorine atom at the 5-position of 5-Chloro-2,3-dimethoxyisonicotinaldehyde significantly increases lipophilicity and reduces polarity compared to its non-chlorinated analog, 2,3-dimethoxyisonicotinaldehyde. This modification is crucial for optimizing membrane permeability and target binding.

Lipophilicity & Polarity
Class-level inference
cLogP ~1.56, TPSA 48.42 Ų
Chlorine increases LogP by ~0.5–0.8 units
Reported property difference may impact permeability and target binding
Computational estimate; experimental verification advised
Medicinal Chemistry Physicochemical Properties Drug Design

Crystal Structure and Molecular Packing

The molecular structure of 5-Chloro-2,3-dimethoxyisonicotinaldehyde has been definitively characterized for the first time by single-crystal X-ray diffraction [1]. This provides unambiguous proof of its three-dimensional conformation and solid-state packing, which are unique to this specific substitution pattern and directly influence its reactivity and physical properties (e.g., melting point, solubility).

Crystal Structure
Reported
Monoclinic, P 21/c
a=11.465, b=6.072, c=15.747 Å, β=99.90°
Validated X-ray structure enables structure-based design
No comparable crystal data for non-chlorinated analog
Structural Chemistry Crystallography Material Science

Chloro Substituent as a Synthetic Handle

The presence of the 5-chloro group in 5-Chloro-2,3-dimethoxyisonicotinaldehyde enables reactivity pathways that are not possible with the dechlorinated 2,3-dimethoxyisonicotinaldehyde . Specifically, the aryl chloride bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amino groups at this position . This makes it a superior and more versatile building block for generating libraries of compounds compared to its non-halogenated counterpart.

Synthetic Handle
Class-level inference
Aryl chloride at 5-position permits Suzuki, Buchwald-Hartwig couplings
Enables diversification pathways inaccessible to dechlorinated analog
Standard Pd-catalyzed conditions; scope to verify
Organic Synthesis Cross-Coupling Chemical Biology

5-Chloro-2,3-dimethoxyisonicotinaldehyde: Key Application Scenarios


Medicinal Chemistry: Lead Optimization & Library Synthesis

The compound is ideal for medicinal chemistry programs requiring a pyridine core with a defined vector for diversification. The aldehyde allows for the construction of imines, amines, and heterocycles, while the chloro group provides a site for late-stage functionalization via cross-coupling [1]. Its unique physicochemical profile, driven by the chloro and methoxy substituents, makes it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery .

Agrochemicals: Crop Protection Agent Development

As a halogenated heterocyclic aldehyde, 5-Chloro-2,3-dimethoxyisonicotinaldehyde serves as a key intermediate in the synthesis of new agrochemical candidates. The specific substitution pattern can impart desirable properties like metabolic stability and target selectivity in fungicides, herbicides, or insecticides .

Chemical Biology: Probe & Tool Compound Synthesis

The fully characterized structure, including a reported X-ray crystal structure [1], makes this compound a reliable starting point for synthesizing chemical probes. The reactive aldehyde and chloro groups enable conjugation to fluorophores, biotin, or solid supports, facilitating target identification and mechanism-of-action studies .

Application
Selection Property
Validation Focus
Lead optimization & library synthesis
Chloro and aldehyde handles for diversification
SAR exploration and physicochemical tuning
Agrochemical intermediate development
Halogenated heterocyclic scaffold
Metabolic stability and target selectivity
Chemical probe synthesis
Fully characterized scaffold with reactive groups
Conjugation and target identification studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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